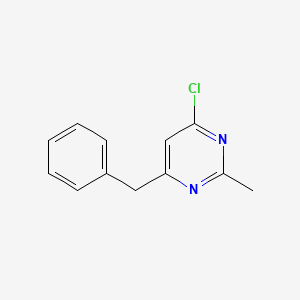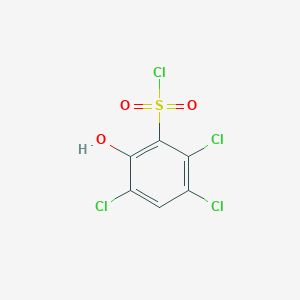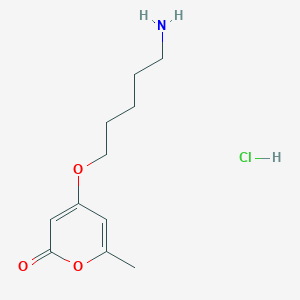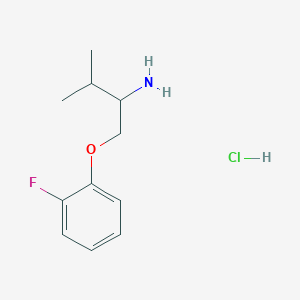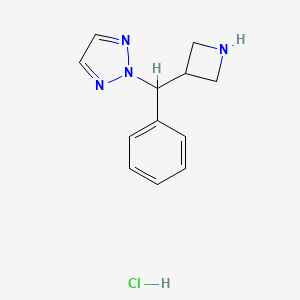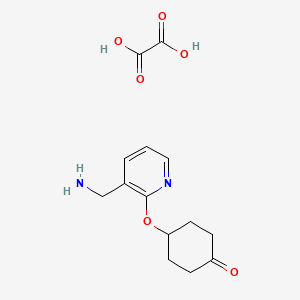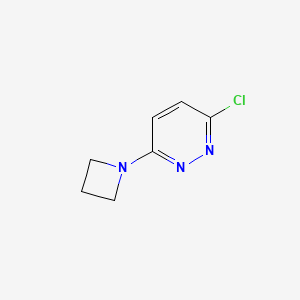
3-(Azétidin-1-yl)-6-chloropyridazine
Vue d'ensemble
Description
“3-(Azetidin-1-yl)-6-chloropyridazine” is a compound that contains an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chlorine atom attached to the sixth carbon of the pyridazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyridazine ring in separate steps, followed by a coupling reaction to join the two rings . The exact method would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of “3-(Azetidin-1-yl)-6-chloropyridazine” would be characterized by the presence of the azetidine and pyridazine rings, as well as the chlorine atom attached to the pyridazine ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving “3-(Azetidin-1-yl)-6-chloropyridazine” would depend on the specific conditions and reagents used . The azetidine ring, the pyridazine ring, and the chlorine atom could all potentially participate in reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(Azetidin-1-yl)-6-chloropyridazine” would be influenced by the presence of the azetidine and pyridazine rings, as well as the chlorine atom . These could affect properties such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Synthèse des antibiotiques β-lactames
Le motif azétidine est un élément crucial dans la synthèse des antibiotiques β-lactames, qui sont parmi les antibiotiques les plus largement utilisés. Le composé « 3-(Azétidin-1-yl)-6-chloropyridazine » peut être utilisé pour synthétiser de nouveaux antibiotiques β-lactames avec une efficacité potentiellement accrue contre les souches bactériennes résistantes. Le groupe chloropyridazine pourrait offrir des sites supplémentaires pour la modification chimique, conduisant potentiellement à des antibiotiques ayant un spectre d'activité élargi .
Synthèse organique - Chimie verte
Dans le domaine de la synthèse organique, ce composé peut être utilisé dans des protocoles de chimie verte. Par exemple, il pourrait être utilisé dans des réactions de synthèse catalysées par l'iode sous irradiation micro-ondes, qui sont connues pour leur nature rapide et respectueuse de l'environnement. Cette approche pourrait conduire au développement de nouveaux composés organiques ayant des applications potentielles en chimie médicinale .
Mécanisme D'action
Target of Action
Azetidinones, a class of compounds to which 3-(azetidin-1-yl)-6-chloropyridazine belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . They are part of the core structure of several antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams .
Mode of Action
Azetidinones generally exert their antimicrobial activity by interfering with enzymes that have specific correlation to peptidoglycan metabolism and induce damage to the bacterial cell wall .
Biochemical Pathways
Azetidinones are known to interfere with peptidoglycan metabolism, which is crucial for bacterial cell wall synthesis . This interference can disrupt the normal functioning of bacteria, leading to their death.
Pharmacokinetics
The pharmacokinetics of azetidinones and related compounds are generally well-studied .
Result of Action
Azetidinones are known to exert a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of key biochemical pathways.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(Azetidin-1-yl)-6-chloropyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme phosphoinositide-3 kinase, which is crucial for cell signaling pathways. 3-(Azetidin-1-yl)-6-chloropyridazine inhibits the activity of phosphoinositide-3 kinase, thereby modulating downstream signaling events. Additionally, this compound has been shown to interact with proteins involved in the regulation of the actin cytoskeleton, such as RhoA and cofilin, affecting their activity and leading to changes in cell morphology and motility .
Cellular Effects
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphoinositide-3 kinase by 3-(Azetidin-1-yl)-6-chloropyridazine leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Furthermore, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-(Azetidin-1-yl)-6-chloropyridazine exerts its effects through several mechanisms. It binds to the active site of phosphoinositide-3 kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine interacts with other biomolecules, such as RhoA and cofilin, modulating their activity and affecting the organization of the actin cytoskeleton. These interactions result in changes in cell morphology, motility, and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine in laboratory settings change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 3-(Azetidin-1-yl)-6-chloropyridazine can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis. These effects have been observed in both in vitro and in vivo studies, highlighting the potential long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 3-(Azetidin-1-yl)-6-chloropyridazine vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits phosphoinositide-3 kinase activity, leading to reduced tumor growth in cancer models. At higher doses, 3-(Azetidin-1-yl)-6-chloropyridazine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
3-(Azetidin-1-yl)-6-chloropyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways involves the enzyme glutathione S-transferase, which catalyzes the conjugation of 3-(Azetidin-1-yl)-6-chloropyridazine with glutathione. This conjugation facilitates the detoxification and excretion of the compound from the body. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine affects metabolic flux by modulating the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 3-(Azetidin-1-yl)-6-chloropyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells by organic cation transporters and distributed within different cellular compartments. Once inside the cell, 3-(Azetidin-1-yl)-6-chloropyridazine can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The interaction with binding proteins also influences the localization and accumulation of 3-(Azetidin-1-yl)-6-chloropyridazine within cells .
Subcellular Localization
The subcellular localization of 3-(Azetidin-1-yl)-6-chloropyridazine plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects on cellular processes. Additionally, 3-(Azetidin-1-yl)-6-chloropyridazine can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. For example, phosphorylation of 3-(Azetidin-1-yl)-6-chloropyridazine can direct it to the nucleus, where it influences gene expression and other nuclear processes .
Propriétés
IUPAC Name |
3-(azetidin-1-yl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXNFARTFEQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


